2-chloro-N-(pyridin-2-ylmethyl)benzamide
CAS No.: 56913-63-4
Cat. No.: VC6649626
Molecular Formula: C13H11ClN2O
Molecular Weight: 246.69
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 56913-63-4 |
|---|---|
| Molecular Formula | C13H11ClN2O |
| Molecular Weight | 246.69 |
| IUPAC Name | 2-chloro-N-(pyridin-2-ylmethyl)benzamide |
| Standard InChI | InChI=1S/C13H11ClN2O/c14-12-7-2-1-6-11(12)13(17)16-9-10-5-3-4-8-15-10/h1-8H,9H2,(H,16,17) |
| Standard InChI Key | XKXMLNIPBUIQLH-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C(=O)NCC2=CC=CC=N2)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a benzamide backbone substituted with a chlorine atom at the second position and a pyridin-2-ylmethyl group attached to the nitrogen atom. The pyridine ring introduces aromaticity and potential hydrogen-bonding capabilities, while the chlorine atom enhances lipophilicity and influences electronic distribution .
Key Physicochemical Parameters
Table 1 summarizes critical properties derived from experimental and computational data:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 246.690 g/mol | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 3 | |
| logP (Predicted) | ~3.2 (estimated via analogous compounds) | |
| Polar Surface Area | 34.2 Ų |
The logP value, indicative of lipophilicity, is extrapolated from structurally related benzamides such as 2-chloro-N-{[2-(4-fluorophenyl)pyridin-3-yl]methyl}benzamide (logP = 4.19) . The polar surface area aligns with moderate membrane permeability, suggesting potential bioavailability .
Synthesis and Preparation
Synthetic Routes
While no explicit synthesis protocol for 2-chloro-N-(pyridin-2-ylmethyl)benzamide is documented, analogous compounds provide methodological insights. A common approach involves the condensation of 2-chlorobenzoyl chloride with 2-(aminomethyl)pyridine under basic conditions . For example, microwave-assisted synthesis—successfully employed for 2-chloro-N-pyridin-2-yl-acetamide—could enhance reaction efficiency and yield :
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Reagents: 2-(Aminomethyl)pyridine, 2-chlorobenzoyl chloride, dichloroethane, sodium hydroxide.
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Conditions: Microwave irradiation at 80°C for 5 minutes, followed by pH adjustment and extraction .
This method achieved a 97% yield for a related acetamide derivative, suggesting its adaptability to the target compound .
Purification and Characterization
Post-synthesis purification typically involves recrystallization from acetonitrile or dichloroethane . Structural confirmation is achieved via:
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Infrared (IR) Spectroscopy: Peaks at ~1683 cm⁻¹ (amide C=O stretch) and ~775 cm⁻¹ (C-Cl bend) .
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Mass Spectrometry: Molecular ion peak at m/z 247.1 ([M+H]⁺) .
| Supplier | Location | Purity | Price |
|---|---|---|---|
| ChemScene, LLC | New Jersey, USA | >95% | Inquiry-based |
| AiFChem (XtalPi) | Massachusetts, USA | >98% | Inquiry-based |
Both suppliers offer custom synthesis services, with lead times of 4–6 weeks .
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